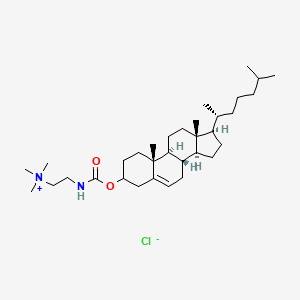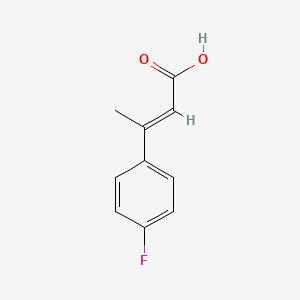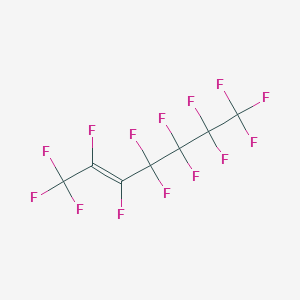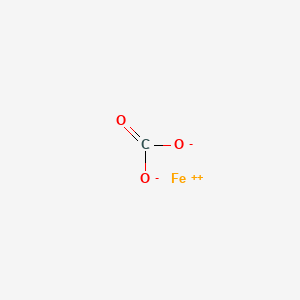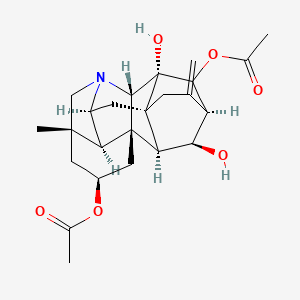
Guan-fu base A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guan-Fu Base A (GFA) is a synthetic compound that has been studied for its potential applications in laboratory experiments. GFA is a novel compound with a wide range of biochemical and physiological effects. It is synthesized from a variety of organic molecules and is known to be stable in aqueous solutions. GFA has been studied for its potential to act as a catalyst for enzymatic reactions, as well as its ability to bind to certain proteins in the body.
Scientific Research Applications
Electrophysiological Effects on Cardiac Tissues : Guan-fu base A has been shown to have significant electrophysiological effects on cardiac tissues. It decreases the maximum velocity (Vmax) and action potential amplitude (APA) of fast response action potentials in papillary muscles of guinea pigs, suggesting its potential as an anti-arrhythmic agent (Chen, Gu, Zhang, Jin, & Chen, 1989). Similar effects were observed in canine Purkinje fibers, where it lowered the amplitude and Vmax of action potentials, indicating its role in modulating cardiac electrophysiology (Zhang, Gu, Zhao, Chen, Zhang, Jin, & Chen, 1986).
Anti-Arrhythmic Effects : this compound demonstrated significant anti-arrhythmic effects. It reduced the incidence of ventricular fibrillation and mortality in animal models, suggesting its potential therapeutic application in arrhythmias (Chen, Dong, Zhang, & Ding, 1983).
Clinical Application in Arrhythmia Treatment : Clinical research has indicated that this compound hydrochloride can be effective in treating paroxysmal atrial-ventricular reentrant tachycardia, showing better efficacy compared to some traditional treatments (Zhang Jing-we, 2009).
Pharmacokinetic Studies : Analytical methods have been developed for determining this compound concentrations in rabbit plasma, aiding in the study of its pharmacokinetics in preclinical pharmacology (Yang Ll, Yang Xj, Liu Jh, Livshits Ns, & Qiu Ny, 1992).
Diverse Effects on Cardiac Functions : this compound has shown diverse effects on cardiac functions, such as reducing the ventricular tachycardia and fibrillation rates in experimental models and affecting myocardial contractility without causing significant side effects (Dong & Chen, 1995).
Safety and Hazards
Guan-fu base A should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In clinical trials, the most common side effects were numbness in the mouth, lips, tongue, and around the mouth, as well as dizziness, headache, and nausea .
Mechanism of Action
Guan-fu base A, also known as [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-Acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate, is a novel heterocyclic antiarrhythmic drug . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets CYP2D6 , a key enzyme involved in drug metabolism . It acts as a potent noncompetitive inhibitor of CYP2D6 in human liver microsomes and the human recombinant form . It also inhibits CYP2D in monkey and dog microsomes . It also targets sodium channels , acting as a blocker .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits CYP2D6, which results in reduced metabolic activity of drugs that are substrates of this enzyme . As a sodium channel blocker, it inhibits the flow of sodium ions, which can affect the electrical activity of cells .
Biochemical Pathways
The inhibition of CYP2D6 by this compound can affect various biochemical pathways involved in drug metabolism . Additionally, by blocking sodium channels, it can influence the electrical activity of cells, which is crucial in the regulation of heart rhythm .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found in human urine, indicating that it is metabolized and excreted by the body . .
Result of Action
The inhibition of CYP2D6 by this compound can lead to reduced metabolic activity of drugs that are substrates of this enzyme, potentially affecting their therapeutic effects . Its action as a sodium channel blocker can help regulate heart rhythm, making it useful in the treatment of arrhythmias .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that are substrates of CYP2D6 can affect its inhibitory action on this enzyme . .
Biochemical Analysis
Biochemical Properties
Guan-fu base A interacts with various enzymes and proteins, particularly the cytochrome P450 (CYP2D6) enzyme . It acts as a potent noncompetitive inhibitor of CYP2D6 .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CYP2D6, which plays a crucial role in drug metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CYP2D6 enzyme and inhibiting its activity . This interaction results in changes in drug metabolism, which can influence the efficacy and toxicity of certain drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. It has been found to inhibit the activity of CYP2D6 over extended periods .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. It has been found that the effects of this compound vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of drug metabolism, where it interacts with the CYP2D6 enzyme . It can influence metabolic flux and metabolite levels by inhibiting the activity of this enzyme .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can influence its localization and accumulation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Guan-fu base A involves the condensation of two molecules of 2,4-diaminopyrimidine with one molecule of 2,5-diformylfuran. The reaction is carried out in the presence of a catalyst and under specific reaction conditions.", "Starting Materials": [ "2,4-diaminopyrimidine", "2,5-diformylfuran", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-diaminopyrimidine and 2,5-diformylfuran in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Heat the reaction mixture to a specific temperature and maintain it for a specific time period.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent and dry it under vacuum.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |
CAS RN |
1394-48-5 |
Molecular Formula |
C24H31NO6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20-,21-,22+,23-,24-/m0/s1 |
InChI Key |
OGNUSOJAYIHLNS-UVXYKNMHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C |
SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |
Origin of Product |
United States |
Q & A
Q1: What is the primary mechanism of action of Guan-fu base A (GFA) in exerting its antiarrhythmic effects?
A1: GFA primarily acts by blocking fast sodium channels in cardiac cells. [] This inhibition reduces the rapid influx of sodium ions, ultimately decreasing the maximum rate of depolarization (Vmax) of action potentials. [, , , ] This action helps to suppress abnormal electrical activity in the heart, thus preventing arrhythmias.
Q2: How does the sodium channel blocking action of GFA compare to other Class I antiarrhythmic agents?
A2: GFA exhibits slower kinetics in its rate-dependent block of Vmax compared to agents like mexiletine but displays a slower recovery from block than lorcainide or quinidine. [] This suggests a unique interaction profile with sodium channels.
Q3: Beyond sodium channel blockade, does GFA affect other ionic currents in cardiac cells?
A3: Yes, studies show that GFA inhibits the delayed rectifier potassium current (Ik) in guinea pig ventricular myocytes. [] This action may contribute to the prolongation of cardiac repolarization observed with GFA.
Q4: Does GFA influence the heart rate through interactions with the sinoatrial node?
A4: Yes, GFA demonstrates a direct effect on the sinoatrial node, leading to a decrease in the spontaneous electrical discharge rate, resulting in bradycardia. [] This effect is not mediated through calcium channel or beta-adrenergic receptor blockade, suggesting a unique mechanism.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C26H33NO7 and a molecular weight of 471.55 g/mol. [, ]
Q6: What type of natural product is this compound and what is its core structure?
A6: GFA is a C20-diterpenoid alkaloid. [, ] It belongs to the hetisine-type diterpenoid alkaloids, characterized by a complex hexacyclic ring system. []
Q7: What spectroscopic techniques are useful in characterizing the structure of GFA?
A7: Various spectroscopic methods are employed to elucidate the structure of GFA, including:
- NMR spectroscopy: 1H NMR, 13C NMR, 1H-1HCOSY, HMQC, and HMBC provide crucial information about the connectivity and spatial arrangement of atoms within the molecule. [, ]
- Mass spectrometry: High-resolution mass spectrometry (HR-MS) helps determine the exact molecular mass and formula. []
- Infrared spectroscopy (IR): Offers insights into the functional groups present in the molecule. []
- X-ray diffraction analysis: Provides a three-dimensional structure of the molecule when crystals are available. [, ]
Q8: What experimental models have been used to demonstrate the antiarrhythmic activity of GFA?
A8: Several in vitro and in vivo models have been employed, including:
- Isolated heart preparations: GFA reduced ventricular tachycardia and fibrillation induced by potassium-free and high-calcium solutions in Langendorff-perfused rat hearts. []
- Conscious animal models: GFA increased the threshold for arrhythmias induced by beiwutine in rats and reversed ouabain-induced ventricular tachycardia in dogs. []
- Anesthetized animal models: GFA protected against acetylcholine-induced atrial fibrillation in dogs. []
Q9: Are there any clinical trials investigating the efficacy of GFA in treating arrhythmias in humans?
A9: Yes, clinical trials have been conducted to evaluate the efficacy and safety of GFA in treating various types of arrhythmias in humans, including ventricular premature beats, ventricular tachycardia, and supraventricular tachycardia. [, , , , ]
Q10: What is known about the pharmacokinetic profile of GFA?
A10: While detailed pharmacokinetic data is limited in the provided abstracts, studies in rabbits have investigated the plasma concentration of GFA after intravenous administration of different dosages. [] Further research is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of GFA in humans.
Q11: Does GFA affect myocardial contractility at therapeutic doses?
A11: Studies suggest that GFA has minimal negative inotropic effects at doses that effectively suppress arrhythmias. [] While GFA can decrease heart rate and prolong the PR interval, its effects on myocardial contractility in anesthetized dogs were minimal. [] It also showed no significant impact on stroke volume or cardiac output in conscious dogs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)

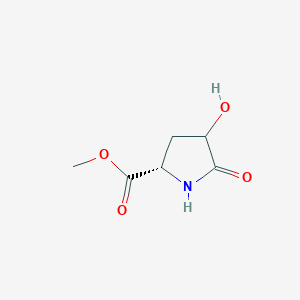
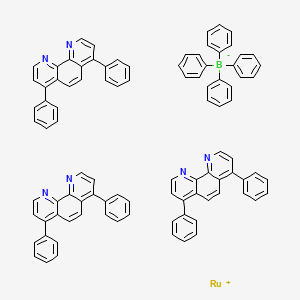
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
